

An In-depth Technical Guide to 4-Chlorooctane: Properties, Synthesis, and Applications

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Compound of Interest

Compound Name: 4-Chlorooctane

Cat. No.: B1617971

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For Researchers, Scientists, and Drug Development Professionals

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Abstract

This technical guide provides a comprehensive overview of **4-chlorooctane**, a halogenated alkane with significant applications in organic synthesis and as a precursor in the development of novel chemical entities. This document details its chemical and physical properties, provides established experimental protocols for its synthesis and key reactions, and illustrates its utility in synthetic pathways relevant to pharmaceutical and chemical research. The information is presented to support researchers, scientists, and professionals in the field of drug development in understanding and utilizing this versatile chemical compound.

Chemical Identity and Properties

4-Chlorooctane is a secondary alkyl chloride. Its chemical structure and fundamental properties are summarized below.

Table 1: Chemical Identifiers for **4-Chlorooctane**

Identifier	Value
IUPAC Name	4-chlorooctane[1][2]
CAS Number	999-07-5[1][2][3]
Molecular Formula	C ₈ H ₁₇ Cl[1][2][3]
SMILES	CCCCC(Cl)CCC
InChI	InChI=1S/C8H17Cl/c1-3-5-7-8(9)6-4-2/h8H,3-7H2,1-2H3[3]
InChIKey	SRGMFDQMGOZQPO-UHFFFAOYSA-N[3]

Table 2: Physicochemical Properties of **4-Chlorooctane**

Property	Value
Molecular Weight	148.67 g/mol [1][3]
Density	0.862 g/cm ³
Boiling Point	173.4 °C at 760 mmHg
Flash Point	52.5 °C
Refractive Index	1.423
Solubility	Soluble in organic solvents such as hexane, toluene, and diethyl ether; limited solubility in water.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of **4-chlorooctane** and its application in common organic transformations. These protocols are foundational for the use of **4-chlorooctane** in broader synthetic campaigns.

Synthesis of 4-Chlorooctane from Octan-4-ol

This protocol describes a typical procedure for the chlorination of a secondary alcohol using thionyl chloride.

Materials:

- Octan-4-ol
- Thionyl chloride (SOCl_2)
- Pyridine
- Anhydrous diethyl ether
- Saturated sodium bicarbonate (NaHCO_3) solution
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4)
- Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.

Procedure:

- In a clean, dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve octan-4-ol (1.0 equivalent) in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).
- Cool the solution in an ice bath to 0 °C.
- Slowly add thionyl chloride (1.2 equivalents) dropwise to the stirred solution. A small amount of pyridine (catalytic) can be added to facilitate the reaction.
- After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

- Upon completion, cool the mixture to room temperature and carefully quench by slowly adding it to a stirred, saturated solution of sodium bicarbonate.
- Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).
- Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
- Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield crude **4-chlorooctane**.
- Purify the crude product by vacuum distillation.

Nucleophilic Substitution: Synthesis of 4-Octyl Azide

This protocol demonstrates a typical S_N2 reaction using **4-chlorooctane** as the substrate.

Materials:

- **4-Chlorooctane**
- Sodium azide (NaN_3)
- Dimethylformamide (DMF)
- Diethyl ether
- Deionized water
- Brine (saturated NaCl solution)
- Anhydrous sodium sulfate (Na_2SO_4)
- Round-bottom flask, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.

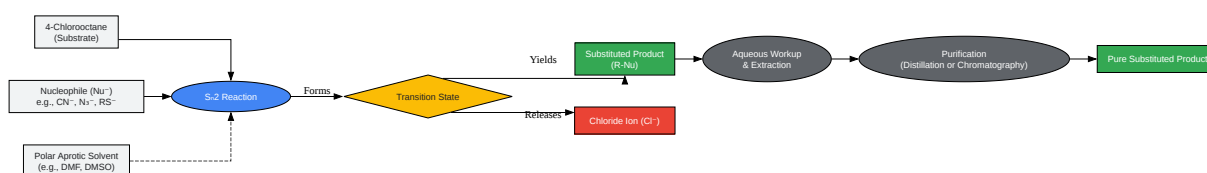
Procedure:

- To a stirred solution of sodium azide (1.5 equivalents) in anhydrous DMF in a round-bottom flask, add **4-chlorooctane** (1.0 equivalent).

- Heat the reaction mixture to 70-90 °C and maintain for 4-6 hours. Monitor the reaction progress by TLC.
- After completion, cool the reaction mixture to room temperature and pour it into a larger volume of water.
- Extract the aqueous layer with diethyl ether (3 x 50 mL).
- Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
- Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude 4-octyl azide.
- Further purification can be achieved by column chromatography on silica gel.

Synthetic Pathways and Logical Workflows

4-Chlorooctane is a valuable building block in organic synthesis. The following diagrams illustrate its role in key synthetic transformations.



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Caption: Workflow for a typical S_N2 nucleophilic substitution reaction using **4-chlorooctane**.



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Caption: Synthetic pathway illustrating the formation and reaction of a Grignard reagent from **4-chlorooctane**.

Applications in Drug Development and Medicinal Chemistry

Chlorinated organic compounds are integral to the pharmaceutical industry, with a significant number of FDA-approved drugs containing at least one chlorine atom.[4] Alkyl chlorides like **4-chlorooctane** serve as important intermediates and alkylating agents in the synthesis of more complex molecules with potential biological activity.[5]

The lipophilic nature of the octyl chain combined with the reactive chloro group makes **4-chlorooctane** a useful synthon for introducing eight-carbon fragments into a target molecule. This can be strategically employed to modulate the pharmacokinetic properties of a drug candidate, such as its solubility, membrane permeability, and metabolic stability. The ability to easily convert the chloro group into other functionalities via nucleophilic substitution or through the formation of an organometallic reagent provides a versatile handle for molecular elaboration in the drug discovery process.

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